Physicochemical properties of Methyl 2-bromo-1H-imidazole-5-carboxylate
Physicochemical properties of Methyl 2-bromo-1H-imidazole-5-carboxylate
Topic: Physicochemical properties of Methyl 2-bromo-1H-imidazole-5-carboxylate Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
A Versatile Scaffold for Kinase Inhibitor Discovery and Peptidomimetic Synthesis
Executive Summary
Methyl 2-bromo-1H-imidazole-5-carboxylate (CAS: 1379311-82-6) is a high-value heterocyclic building block extensively utilized in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the electrophilic C-2 bromine atom, the nucleophilic N-1 nitrogen, and the electrophilic C-5 ester. This trifunctional nature makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors (e.g., p38 MAPK, BRAF) and non-peptide angiotensin II receptor antagonists. This guide provides a comprehensive analysis of its physicochemical profile, synthetic utility, and handling protocols.[1]
Chemical Identity & Structural Analysis[2]
The compound exists in a tautomeric equilibrium, though it is conventionally referenced as the 5-carboxylate. In solution, the proton shifts between N-1 and N-3, rendering the C-4 and C-5 positions chemically equivalent unless the nitrogen is substituted.
| Parameter | Data |
| IUPAC Name | Methyl 2-bromo-1H-imidazole-5-carboxylate |
| CAS Number | 1379311-82-6 |
| Molecular Formula | C₅H₅BrN₂O₂ |
| Molecular Weight | 205.01 g/mol |
| SMILES | COC(=O)C1=CN=C(Br)N1 |
| InChI Key | PUKBTEQCTYPBIW-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
Physicochemical Profile
Understanding the physicochemical properties is crucial for optimizing reaction conditions and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in early-stage drug discovery.
| Property | Value / Description | Implication for Research |
| Melting Point | 174–178 °C (Typical for analogs) | Indicates high crystal lattice energy; stable solid handling. |
| Solubility | DMSO (>50 mg/mL), DMF, Methanol, DCM | Compatible with standard organic synthesis solvents. Poor water solubility requires organic co-solvents for bioassays. |
| pKa (NH) | ~10.5 (Predicted) | The electron-withdrawing bromine and ester groups significantly increase acidity compared to imidazole (pKa 14.5), facilitating N-alkylation under mild conditions. |
| LogP | ~1.1 (Predicted) | Moderate lipophilicity suggests good membrane permeability for derived drug candidates. |
| H-Bond Donors | 1 (NH) | Key interaction point for protein binding pockets (e.g., hinge region of kinases). |
| H-Bond Acceptors | 3 (N, O, O) | Facilitates diverse non-covalent interactions. |
Synthetic Utility & Reactivity[5][6][7]
The core value of this scaffold is its ability to undergo sequential, regioselective functionalization . The presence of the bromine at C-2 allows for transition-metal-catalyzed cross-couplings, while the ester and amine provide handles for further diversification.
Reactivity Map
The following diagram illustrates the primary reaction pathways available for this scaffold.
Figure 1: Orthogonal reactivity landscape of Methyl 2-bromo-1H-imidazole-5-carboxylate.
Key Transformations
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C-2 Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward Pd-catalyzed cross-coupling. This is the primary method for installing aryl or heteroaryl groups to mimic the adenine ring of ATP in kinase inhibitors.
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N-1 Alkylation: Due to the lowered pKa of the NH proton, alkylation can be achieved using weak bases (e.g., K₂CO₃ in DMF) or via Mitsunobu conditions. This step is often performed before coupling to prevent catalyst poisoning by the free NH.
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C-5 Ester Manipulation: The methyl ester is easily hydrolyzed to the carboxylic acid (LiOH/THF/H₂O) or converted directly to amides using trimethylaluminum and amines, providing a vector to reach into the solvent-exposed regions of a protein target.
Experimental Protocol: Regioselective Synthesis
While the compound is commercially available, in-house synthesis may be required for scale-up or derivative generation. The most robust route involves the bromination of methyl 1H-imidazole-5-carboxylate.
Protocol: Bromination using N-Bromosuccinimide (NBS)
Objective: Synthesis of Methyl 2-bromo-1H-imidazole-5-carboxylate from Methyl 1H-imidazole-5-carboxylate.
Reagents:
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Methyl 1H-imidazole-5-carboxylate (1.0 equiv)
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N-Bromosuccinimide (NBS) (1.05 equiv)
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Acetonitrile (ACN) or DMF (0.2 M concentration)
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Sodium Bicarbonate (sat. aq.)
Step-by-Step Methodology:
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Dissolution: Charge a round-bottom flask with Methyl 1H-imidazole-5-carboxylate and anhydrous ACN. Stir until fully dissolved.
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Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes. Note: Slow addition prevents exotherms and over-bromination.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor reaction progress via TLC (50% EtOAc/Hexane) or LC-MS. The product typically appears less polar than the starting material.
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Quench: Once consumption of starting material is >95%, quench the reaction with saturated aqueous NaHCO₃.
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Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic layers.
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Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Critical Control Point: Regioselectivity can be an issue.[2] If 4,5-dibromination is observed, lower the temperature to -10°C and ensure precise stoichiometry of NBS.
Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Protocols:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to moisture over long periods.
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Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong bases (unless intended for reaction).
References
-
PubChem. Methyl 2-bromo-1H-imidazole-5-carboxylate (Compound). National Library of Medicine. Available at: [Link]
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Organic Chemistry Portal. Synthesis of Imidazoles. Available at: [Link]
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Joo, J. M., Touré, B. B., & Sames, D. (2010).[2] C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. Journal of Organic Chemistry.[2][3] Available at: [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
